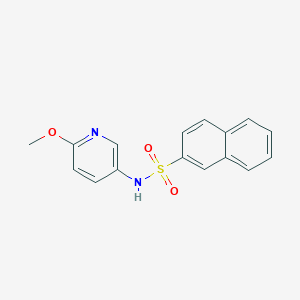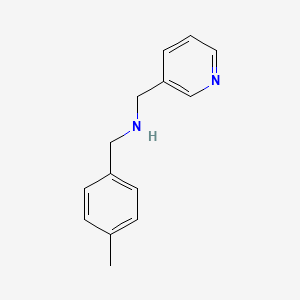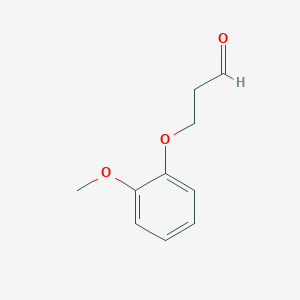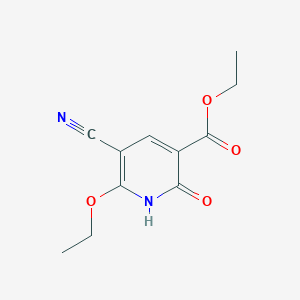
N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide
Overview
Description
N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide, commonly known as MRS1477, is a small-molecule antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are involved in various physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and pain. MRS1477 has been extensively studied for its potential therapeutic applications in these areas.
Scientific Research Applications
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamide compounds have been explored for their potential in fluorescence sensing and intracellular imaging, particularly for metal ions like Al³⁺. These compounds exhibit significant fluorescence enhancement in the presence of specific ions, making them useful for detecting and imaging metal ions within biological systems. The fluorescence sensing mechanism often involves coordination between the sulfonamide compound and the metal ion, leading to changes in the fluorescence properties of the compound. Such compounds are also evaluated for their biocompatibility and potential applications in biological studies, including antimicrobial activity assessments and intracellular imaging for research on cellular metal ion concentrations (Mondal et al., 2015).
Molecular Structure and Theoretical Studies
Research on sulfonamide derivatives of naphthalene includes detailed molecular structure characterization and theoretical studies. Techniques like FTIR, NMR, and X-ray diffraction are used to establish the structural details of these compounds. Theoretical studies, including density functional theory (DFT) calculations, provide insights into the molecular geometry, vibrational frequencies, and electronic properties. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceutical research (Sarojini et al., 2012).
Enzyme Inhibition for Therapeutic Research
Sulfonamide derivatives of naphthalene are studied for their enzyme inhibition properties, which have implications for therapeutic applications. By inhibiting specific enzymes, these compounds can potentially be used to treat various conditions, such as inflammation and diabetes. Research involves synthesizing various sulfonamide derivatives and evaluating their enzyme inhibition activities against targets like lipoxygenase and α-glucosidase. Such studies aim to identify promising compounds that could be further developed into therapeutic agents (Abbasi et al., 2015).
Material Science and Polymer Research
Naphthalene-based sulfonamide compounds are also explored in the context of material science, particularly in the development of polymers with specific properties. For example, research into fluorinated naphthalene-based poly(arylene ether ketone)s containing pendant groups investigates their suitability for applications in fuel cells. These studies focus on the synthesis, characterization, and property evaluation of such polymers, looking at aspects like thermal stability, mechanical properties, and conductivity. The goal is to develop materials with desirable properties for specific applications, such as membranes for direct methanol fuel cells (Na et al., 2012).
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-16-9-7-14(11-17-16)18-22(19,20)15-8-6-12-4-2-3-5-13(12)10-15/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKJIJQOMBJGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2-methyl-](/img/structure/B3149801.png)



![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)




![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)
![2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline](/img/structure/B3149891.png)
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)
